![molecular formula C17H18N2OS B2984273 2-((3-(o-tolyloxy)propyl)thio)-1H-benzo[d]imidazole CAS No. 615280-09-6](/img/structure/B2984273.png)

2-((3-(o-tolyloxy)propyl)thio)-1H-benzo[d]imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazoles are an important class of heterocyclic compounds. They are key components in a variety of functional molecules used in everyday applications . The imidazole ring is a prominent building block for different compounds, either natural or synthetic .

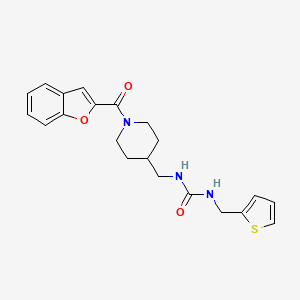

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . The strategies used for the formation include addition reactions and further cyclization .Molecular Structure Analysis

The molecular structure of imidazoles involves the formation of bonds during the construction of the imidazole ring . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Chemical Reactions Analysis

Imidazoles are versatile and are utilized in a diverse range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells and other optical applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .Physical And Chemical Properties Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Chemoselective Synthesis

A pivotal study involved constructing libraries of 2-Alkoxy/thioalkoxy benzo[d]-imidazole and 2-thione benzo[d]-imidazole. This process demonstrated a phase-based chemoselective reaction, utilizing benzyl chloride and Merrifield resin to interact with 2-mercaptobenzo[d]-imidazole intermediates. The outcome highlighted the potential for these compounds in drug development due to their diverse physicochemical properties and three-dimensional structural diversity (Hyo-Jeong Yoon, S. Yang, Y. Gong, 2017).

Palladium-Catalyzed Synthesis

Another significant application involves the palladium-catalyzed carbonylative multicomponent synthesis of functionalized benzimidazothiazoles. This process yields 2-benzo[4,5]imidazo[2,1-b]thiazol-3-yl-N,N-dialkylacetamides through oxidative aminocarbonylation/heterocyclization, offering insights into the versatile synthesis methods for these compounds (Lucia Veltri, G. Grasso, R. Rizzi, R. Mancuso, B. Gabriele, 2016).

Potential Applications

Antimicrobial Studies

Research has also explored the antimicrobial properties of imidazole analogs. For example, a series of imidazolopeptides demonstrated potent bioactivity against pathogenic fungi and moderate activity against gram-negative bacteria, indicating potential applications in developing new antimicrobial agents (R. Dahiya, 2008).

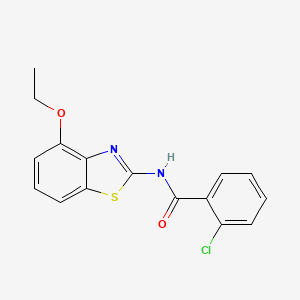

Material Science Applications

In material science, benzothiazole derivatives have been studied as corrosion inhibitors for carbon steel in acidic environments. These inhibitors show promise due to their high efficiency and stability, which could be crucial for protecting industrial machinery and infrastructure (Zhiyong Hu, Yanbin Meng, Xuemei Ma, Hailin Zhu, Li Jun, Li Chao, D. Cao, 2016).

Pharmaceutical Research

The synthesis and DNA-binding characteristics of new benzimidazole-based Schiff base copper(II) complexes have been investigated for their cytotoxic effects against various cancer cell lines, showing significant potential in chemotherapy applications (Anup Paul, S. Anbu, G. Sharma, M. L. Kuznetsov, B. Koch, M. F. C. Guedes da Silva, A. Pombeiro, 2015).

Mecanismo De Acción

Target of Action

The compound, also known as 2-{[3-(2-METHYLPHENOXY)PROPYL]SULFANYL}-1H-1,3-BENZODIAZOLE, is a derivative of the imidazole heterocycle . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antitubercular, anticancer, larvicidal, and antifungal properties . .

Mode of Action

The mode of action of imidazole derivatives is generally associated with their interaction with biological targets. The imidazole ring is a key component of several natural products, including nucleic acids, histamine, and histidine . It is an ionizable compound that can confer good pharmacokinetic properties to the compounds that contain it . .

Biochemical Pathways

Imidazole derivatives can affect various biochemical pathways due to their broad spectrum of biological activities . They are key components of functional molecules used in a variety of applications . .

Pharmacokinetics

The pharmacokinetic properties of imidazole derivatives can vary. Imidazole itself is known to be highly soluble in water and other polar solvents, which can influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties . .

Result of Action

The result of the compound’s action would depend on its specific biological activities. Imidazole derivatives have been associated with a range of pharmacological properties, including antibacterial, antitubercular, anticancer, larvicidal, and antifungal activities . .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, benzimidazoles, another class of imidazole derivatives, have been found to be effective corrosion inhibitors in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH, or salt solutions . .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[3-(2-methylphenoxy)propylsulfanyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2OS/c1-13-7-2-5-10-16(13)20-11-6-12-21-17-18-14-8-3-4-9-15(14)19-17/h2-5,7-10H,6,11-12H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFIJMSMSXCMSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCCSC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(o-tolyloxy)propyl)thio)-1H-benzo[d]imidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2984190.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2984201.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenyl)acetate](/img/structure/B2984203.png)

![4-(N,N-dipropylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2984207.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2984208.png)

![2-amino-5-tert-butyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2984210.png)

![N'-(2-{[2,3'-bithiophene]-5-yl}ethyl)ethanediamide](/img/structure/B2984211.png)

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2984212.png)